2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by its unique structural features It contains a benzenesulfonyl group, a chloro-substituted aniline, a methoxy group, and a trifluoromethyl-substituted phenyl group
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2O4S/c1-32-20-11-10-16(23)13-19(20)28(33(30,31)18-8-3-2-4-9-18)14-21(29)27-17-7-5-6-15(12-17)22(24,25)26/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYMYZNDCREZOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is the reaction of 5-chloro-2-methoxyaniline with benzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 3-(trifluoromethyl)phenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A simpler sulfonyl compound used in various chemical reactions.
2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride: Another related compound with similar structural features.
Uniqueness
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
